3-Ethenylisoquinoline
Overview
Description
Isoquinolines are the fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . Both quinoline and isoquinoline can be considered as 10-electron π -aromatic and delocalized systems .
Synthesis Analysis
Quinolines and their derivatives can be synthesized through various methods. For example, anilines can react with β-ketoesters to give rise to Schiff bases and amides, which can be cyclized in acidic media or by heating to the corresponding 2- and 4-quinolones . Skraup synthesis is another general method to synthesize quinoline .Molecular Structure Analysis
The molecular structure of isoquinolines consists of a benzene ring fused with a pyridine ring . The exact structure of “3-Ethenylisoquinoline” would include an ethenyl group attached to the third carbon of the isoquinoline ring.Chemical Reactions Analysis
The chemical reactions of isoquinolines can vary widely depending on the specific structure and functional groups present. Isoquinolines generally resemble pyridine in their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinolines can vary widely depending on their specific structure. In general, isoquinolines are weakly basic heterocycles .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethenylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h2-8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFXABGGUBLZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592470 | |
Record name | 3-Ethenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
260969-67-3 | |
Record name | 3-Ethenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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